Product packaging for 1-Ethynyl-2-(2-iodoethenyl)benzene(Cat. No.:CAS No. 648933-24-8)

1-Ethynyl-2-(2-iodoethenyl)benzene

Cat. No.: B12593961
CAS No.: 648933-24-8
M. Wt: 254.07 g/mol
InChI Key: BWAQCJHINTUBCW-UHFFFAOYSA-N
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Description

Contextualization of Aryl Alkynes and Iodoalkenes in Modern Organic Synthesis

Aryl alkynes and iodoalkenes are independently recognized as highly valuable functional groups in organic synthesis. Aryl alkynes are key participants in a wide array of transformations, including cycloadditions and cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone for the formation of C(sp)-C(sp²) bonds.

Similarly, iodoalkenes, a subset of vinyl halides, are prized for their reactivity in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in catalytic cycles, such as the Suzuki-Miyaura and Heck reactions. These reactions are instrumental in the formation of new carbon-carbon bonds, enabling the assembly of complex molecular frameworks from simpler precursors.

Strategic Importance of 1-Ethynyl-2-(2-iodoethenyl)benzene as a Bifunctional Synthon

The strategic importance of this compound lies in its nature as a bifunctional synthon. It combines the reactivity of both an alkyne and a vinyl iodide within a single, ortho-functionalized aromatic scaffold. This unique arrangement allows for sequential or domino reactions, where both functional groups participate in a controlled manner to build complex structures with high efficiency and atom economy.

The presence of the ethynyl (B1212043) and iodoethenyl groups in proximity opens up powerful synthetic pathways, particularly for the construction of fused ring systems like naphthalenes and other polycyclic aromatic hydrocarbons (PAHs). nih.govchemistryviews.org Intramolecular cyclization reactions, often catalyzed by transition metals like palladium, can be designed to proceed with high regioselectivity, leading to the formation of a new six-membered ring.

A general representation of the synthesis of this compound can be envisioned through a multi-step process, likely involving the Sonogashira coupling of a protected acetylene (B1199291) with an ortho-dihalo-substituted benzene (B151609), followed by further functionalization. While a direct, high-yielding one-pot synthesis is a subject of ongoing research, the value of this synthon justifies a multi-step approach.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameReactantsCatalyst SystemProduct Type
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePd catalyst, Cu(I) cocatalyst, BaseAryl/Vinyl Alkyne
Suzuki-Miyaura CouplingOrganoboron Compound + Aryl/Vinyl HalidePd catalyst, BaseBiaryl/Aryl-Alkene
Heck CouplingAlkene + Aryl/Vinyl HalidePd catalyst, BaseSubstituted Alkene

Overview of Key Research Challenges and Opportunities Posed by the Compound's Structure

The very features that make this compound a powerful synthon also present significant research challenges and opportunities.

Challenges:

Selective Reactivity: A key challenge lies in controlling the selective reaction of one functional group over the other. The relative reactivity of the alkyne and the vinyl iodide can be influenced by the choice of catalyst, ligands, and reaction conditions. Achieving high chemoselectivity is crucial for its use in multi-step syntheses.

Stability: The presence of a reactive vinyl iodide and a terminal alkyne can lead to stability issues, including potential for undesired side reactions or decomposition under certain conditions.

Opportunities:

Domino Reactions: The close proximity of the two reactive sites is ideal for the development of novel domino or cascade reactions. A single catalytic system could trigger a sequence of transformations, leading to the rapid construction of complex molecules from a relatively simple starting material.

Synthesis of Novel Materials: The ability to generate fused aromatic systems makes this compound a valuable precursor for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and graphene nanoribbons. researchgate.net These materials are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Medicinal Chemistry: Naphthalene (B1677914) and other polycyclic aromatic scaffolds are present in numerous biologically active natural products and pharmaceutical agents. ekb.eg The development of efficient synthetic routes to these structures using this compound could accelerate drug discovery efforts.

Table 2: Potential Applications of Polycyclic Aromatic Hydrocarbons Derived from this compound

Application AreaSpecific Use
Materials ScienceOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Graphene Nanoribbons
Medicinal ChemistryScaffolds for Drug Discovery, Synthesis of Bioactive Natural Products
Supramolecular ChemistryBuilding Blocks for Complex Host-Guest Systems

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7I B12593961 1-Ethynyl-2-(2-iodoethenyl)benzene CAS No. 648933-24-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648933-24-8

Molecular Formula

C10H7I

Molecular Weight

254.07 g/mol

IUPAC Name

1-ethynyl-2-(2-iodoethenyl)benzene

InChI

InChI=1S/C10H7I/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-8H

InChI Key

BWAQCJHINTUBCW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C=CI

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethynyl 2 2 Iodoethenyl Benzene and Its Direct Precursors

Convergent and Divergent Synthesis Strategies for Ortho-Ethynyl Iodoethenyl Benzenes

The synthesis of ortho-ethynyl iodoethenyl benzenes can be approached through both convergent and divergent strategies. A convergent approach would involve the separate synthesis of an ortho-ethynylaryl component and a iodoethenyl component, which are then coupled together in a late-stage reaction. This strategy allows for the independent optimization of the synthesis of each fragment.

Palladium-Catalyzed Cross-Coupling Approaches to Aryl Ethynes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for the formation of carbon-carbon bonds, including the synthesis of aryl ethynes. organic-chemistry.orgnobelprize.orgrsc.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide or triflate, is a particularly relevant and widely used method for this purpose. organic-chemistry.org

In the context of synthesizing precursors for 1-ethynyl-2-(2-iodoethenyl)benzene, a key step would involve the coupling of an ortho-haloaryl derivative (e.g., 1-bromo-2-iodobenzene (B155775) or a related species) with a protected or terminal alkyne. The general mechanism for such palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a copper acetylide (in the case of the Sonogashira reaction) or direct alkynylation, and finally, reductive elimination to yield the aryl alkyne and regenerate the Pd(0) catalyst. nobelprize.org The use of various palladium catalysts, ligands, and reaction conditions allows for the coupling of a wide range of substrates with high efficiency and functional group tolerance. organic-chemistry.orgrsc.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Aryl Ethyne (B1235809) Synthesis

Aryl HalideAlkyneCatalyst SystemProduct
1-bromo-2-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄, CuI, Et₃N1-iodo-2-((trimethylsilyl)ethynyl)benzene
1-bromo-2-iodobenzenePhenylacetylene (B144264)PdCl₂(PPh₃)₂, CuI, Et₃N1-iodo-2-(phenylethynyl)benzene
2-bromobenzaldehydeEthynyltrimethylsilanePd(OAc)₂, PPh₃, CuI, Et₃N2-((trimethylsilyl)ethynyl)benzaldehyde

This table presents illustrative examples of palladium-catalyzed cross-coupling reactions for the synthesis of aryl ethynes, which are key precursors in the synthesis of this compound.

Stereoselective Formation of Iodoethenyl Moieties

The stereoselective formation of the iodoethenyl moiety is critical for defining the final geometry of the target molecule. Hydroiodination of a terminal alkyne is a direct method to introduce the iodoethenyl group. The stereochemical outcome of this reaction, yielding either the (E)- or (Z)-isomer, can often be controlled by the choice of reagents and reaction conditions. For instance, rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes has been shown to produce vinyl iodides with high stereoselectivity. nih.gov The choice of ligand on the rhodium catalyst can influence the stereochemical course of the reaction, providing access to either the (E)- or (Z)-alkenyl iodide. nih.gov

Another approach involves the carbometalation of a terminal alkyne followed by iodinolysis. For example, the reaction of a terminal alkyne with an organoaluminum reagent in the presence of a zirconium catalyst (carboalumination) followed by treatment with iodine can lead to the stereoselective formation of a trisubstituted iodoalkene. acs.org Similarly, hydrozirconation of a terminal alkyne followed by iodinolysis is a well-established method for the synthesis of (E)-1-iodoalkenes.

Oxidative Iodination of Terminal Alkynes for Iodoethynyl Precursors

The synthesis of 1-iodoalkynes is a crucial step in many synthetic routes, as these compounds are versatile building blocks. nih.govjove.com Oxidative iodination of terminal alkynes provides a direct method for their preparation. jove.com This transformation involves the reaction of a terminal alkyne with an iodine source in the presence of an oxidant.

Hypervalent iodine reagents have emerged as powerful and environmentally benign oxidants in organic synthesis. acs.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are frequently used to mediate the iodination of terminal alkynes. nih.govjove.comnih.govorganic-chemistry.org In these reactions, the hypervalent iodine reagent activates the iodine source, typically an iodide salt like potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI), facilitating the electrophilic attack of iodine on the alkyne. nih.govnih.gov The choice of the hypervalent iodine reagent and the iodine source can be critical for achieving high yields and selectivity. nih.govorganic-chemistry.orgorganic-chemistry.org

In addition to hypervalent iodine reagents, various metal catalysts can promote the iodination of terminal alkynes. jove.com Copper and silver salts have been reported to catalyze the iodination of terminal alkynes with N-iodosuccinimide (NIS) or other iodine sources. researchgate.net For instance, the combination of copper(I) iodide and an amine base can effectively catalyze the iodination of terminal alkynes. These methods often proceed under mild conditions and tolerate a range of functional groups.

A significant challenge in the iodination of terminal alkynes is controlling the chemoselectivity between the formation of the desired 1-iodoalkyne and the over-iodinated product, the 1,2-diiodoalkene. nih.govresearchgate.net Careful optimization of reaction conditions is crucial to achieve this control.

Research has shown that the combination of PIDA as an oxidant and TBAI as the iodine source selectively produces 1-iodoalkynes. nih.gov In contrast, using KI as the iodine source with PIDA tends to favor the formation of 1,2-diiodoalkenes. nih.gov The solvent system can also play a dramatic role; for instance, conducting the reaction in a mixture of acetonitrile (B52724) and water can enhance the selectivity for the diiodoalkene. nih.gov Furthermore, methods utilizing N-iodosuccinimide (NIS) in the presence of a mild base like potassium carbonate or an amphoteric oxide like γ-Al₂O₃ have been developed for the highly chemoselective synthesis of 1-iodoalkynes. mdpi.comrsc.orgsemanticscholar.org These protocols offer excellent yields and functional group tolerance. rsc.orgsemanticscholar.org

Table 2: Chemoselective Iodination of Terminal Alkynes

AlkyneReagentsSolventMajor Product
PhenylacetylenePIDA, TBAICH₃CN1-iodo-2-phenylethyne
PhenylacetylenePIDA, KICH₃CN/H₂O1,2-diiodo-1-phenylethene
PhenylacetyleneNIS, K₂CO₃CH₃CN1-iodo-2-phenylethyne
PhenylacetyleneNIS, γ-Al₂O₃CH₃CN1-iodo-2-phenylethyne

This table summarizes the chemoselective outcomes of the iodination of phenylacetylene under different reaction conditions, highlighting the control between the formation of 1-iodoalkyne and 1,2-diiodoalkene.

Optimized Reaction Conditions and Functional Group Compatibility

The optimization of reaction conditions is paramount in maximizing the yield and purity of this compound, particularly in controlling the selective mono-hydroiodination of 1,2-diethynylbenzene (B1594171) and preventing the formation of di-iodinated byproducts.

Catalytic Systems for Enhanced Selectivity:

Modern synthetic protocols often utilize transition metal catalysts to achieve high selectivity under mild conditions. For the hydrohalogenation of alkynes, ruthenium-based catalysts have demonstrated the ability to produce Markovnikov products using simple halogen sources like potassium iodide (KI). organic-chemistry.org This catalytic approach offers an advantage over traditional methods by proceeding under milder conditions and often with improved regioselectivity.

Another powerful technique for the controlled synthesis of vinyl iodides is the hydrozirconation-iodination of alkynes. organic-chemistry.org This method involves the use of Schwartz's reagent (Cp₂ZrHCl) for the hydrozirconation of the alkyne, followed by treatment with a source of iodine, such as N-iodosuccinimide (NIS) or iodine (I₂). This process is known for its excellent regioselectivity and stereospecificity, typically yielding the E-isomer. The in-situ generation of Schwartz's reagent from more stable and less expensive precursors has made this an even more attractive method. organic-chemistry.org

The following table outlines a comparison of potential reaction conditions for the synthesis of vinyl iodides from alkynes, which can be adapted for the synthesis of this compound from 1,2-diethynylbenzene.

Reagent/Catalyst SystemIodine SourceTypical ConditionsSelectivityReference
Hydrogen Iodide (HI)HIDirect additionLow stereoselectivity wikipedia.org
Cp₂ZrHCl (Schwartz's Reagent)I₂ or NISHydrozirconation then iodinationHigh regio- and stereoselectivity organic-chemistry.org
Ruthenium CatalystKICatalytic hydrohalogenationGood regioselectivity (Markovnikov) organic-chemistry.org
Copper(I) CatalystKIHalide exchange from vinyl bromideStereospecific organic-chemistry.org

Functional Group Compatibility:

The compatibility of the synthetic methodology with various functional groups is a critical consideration, especially when dealing with multifunctional molecules. The synthesis of this compound involves a terminal alkyne, which can be sensitive to certain reaction conditions.

Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, which could be used to synthesize the 1,2-diethynylbenzene precursor, generally exhibit high functional group tolerance. However, the subsequent hydroiodination step requires careful consideration. The use of strong acids could potentially lead to side reactions involving the ethynyl (B1212043) group. Catalytic methods, operating under milder and more neutral conditions, are therefore preferable to maintain the integrity of the ethynyl functionality. organic-chemistry.org For instance, the copper(I)-catalyzed conversion of vinyl bromides to vinyl iodides is compatible with a wide range of functional groups, including those containing N-H bonds like amides and indoles. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design for the Compound

The application of green chemistry principles to the synthesis of this compound focuses on improving the efficiency and reducing the environmental impact of the chemical process. Key areas of focus include atom economy, the use of catalytic reagents, and the selection of environmentally benign solvents and conditions.

Atom Economy and Catalysis:

From a green chemistry perspective, catalytic methods are inherently superior to stoichiometric ones. The use of catalytic amounts of ruthenium or copper to facilitate the hydroiodination or halide exchange, respectively, significantly reduces waste compared to methods that require stoichiometric activating agents. organic-chemistry.org The ideal synthesis would have a high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. The direct addition of HI to 1,2-diethynylbenzene represents the highest possible atom economy for this transformation. However, the challenges with selectivity often necessitate the use of catalytic systems which, while slightly lowering the theoretical atom economy, provide a more practical and efficient route to the desired product with higher purity, thereby reducing waste from side products and purification steps.

Reaction Conditions and Solvents:

The principles of green chemistry also advocate for the use of milder reaction conditions and less hazardous solvents. Many modern catalytic reactions, including some Sonogashira couplings and copper-catalyzed substitutions, can be performed at or near room temperature, reducing energy consumption. organic-chemistry.orgepa.gov The choice of solvent is also critical. While many organic reactions are performed in solvents like tetrahydrofuran (B95107) (THF) or toluene, research into performing these reactions in more environmentally friendly solvents, such as water or super-critical carbon dioxide, is an active area of investigation in green chemistry. For example, Sonogashira cross-coupling reactions have been successfully carried out in aqueous media. organic-chemistry.org

The following table summarizes the application of green chemistry principles to the potential synthetic steps for this compound.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Direct hydroiodination offers the highest atom economy, while catalytic methods provide a balance of efficiency and selectivity.
Catalysis Use of catalytic amounts of transition metals (e.g., Ru, Cu, Pd) reduces waste compared to stoichiometric reagents. organic-chemistry.org
Milder Conditions Development of catalysts that operate at lower temperatures and pressures reduces energy consumption.
Safer Solvents Exploring the use of aqueous media or other green solvents to replace traditional volatile organic compounds. organic-chemistry.org

By integrating these principles into the design of the synthetic route, the production of this compound can be made more sustainable and environmentally responsible.

Exploration of Reactivity Profiles and Elucidation of Reaction Mechanisms

Intramolecular Cyclization Chemistry

The unique arrangement of a terminal alkyne and a 2-iodoethenyl group on a benzene (B151609) ring in 1-ethynyl-2-(2-iodoethenyl)benzene provides a versatile platform for a variety of intramolecular cyclization reactions. The reactivity of this substrate is dominated by the ability of transition metals to activate the alkyne (ethynyl) moiety towards nucleophilic attack or to engage the vinyl iodide (iodoethenyl) unit in oxidative addition or radical processes, leading to the formation of complex polycyclic frameworks.

Homogeneous gold catalysis is a powerful tool for activating carbon-carbon multiple bonds, particularly alkynes, toward nucleophilic attack. In substrates like this compound, the cationic gold(I) catalyst activates the ethynyl (B1212043) group, rendering it susceptible to intramolecular attack by the adjacent iodoethenyl group. This initiates a cyclization cascade that can lead to diverse and complex aromatic structures. The reaction pathway and final products are highly dependent on the nature of the catalyst, including the ligands on the gold center, and the reaction conditions. Research on analogous systems, such as 1,8-dialkynylnaphthalenes and 1,2-bis(2-iodoethynyl)benzenes, has demonstrated that these annulations can proceed via different mechanisms to yield indenophenalene derivatives or other polycyclic aromatic hydrocarbons. nih.govrsc.org

The gold-catalyzed cyclization of enyne systems like this compound is generally understood to proceed through one of two primary mechanistic manifolds after the initial activation of the alkyne.

Vinyl Cation Pathway: The coordination of a cationic gold(I) species to the alkyne can be followed by an intramolecular 6-endo-dig cyclization, where the vinyl iodide moiety attacks the gold-activated alkyne. This process generates a highly reactive vinyl cation intermediate. Subsequent rearrangement or C-H insertion steps can then lead to the final aromatic product. This pathway is often favored in the annulation of diynes to form extended π-systems.

Gold-Carbene/Vinylidene Pathway: Alternatively, the reaction can proceed through a pathway involving gold-carbene or vinylidene intermediates. In a related reaction with 1,2-bis(2-iodoethynyl)benzenes, it has been proposed that the initial cyclization is followed by a 1,2-halogen migration. This shift results in the formation of a gold-vinylidene or a gold-carbenoid species. These intermediates are highly reactive and can undergo subsequent C-H bond insertion or other rearrangements to furnish the final cyclized product. The hemilabile nature of certain ligands can promote the oxidative addition of vinyl iodides to gold(I), forming stable organo-gold(III) complexes, which can then participate in catalysis. nih.govrsc.org The choice between these pathways can often be influenced by the electronic properties of the ligands on the gold catalyst.

The regioselectivity of gold(I)-catalyzed cyclizations involving halo-alkynes is a critical aspect and can often be controlled by the choice of ancillary ligands on the gold catalyst. In analogous systems, such as the cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines, the use of different ligands leads to distinct regioisomeric products. An electron-deficient phosphite-ligated gold catalyst might favor a direct hydroarylation, whereas an electron-rich N-heterocyclic carbene (NHC)-ligated gold catalyst can promote a pathway involving a 1,2-iodo migration, resulting in a different constitutional isomer.

This ligand-dependent regiocontrol stems from the modulation of the electronic properties of the gold center. Electron-donating ligands can increase the propensity for the catalyst to engage in pathways that involve intermediates like gold-carbenes, while electron-withdrawing ligands may favor pathways that proceed through more cationic intermediates without rearrangement. For this compound, this principle suggests that the cyclization could be selectively directed to produce different fused-ring isomers based on the specific gold catalyst employed. Furthermore, the oxidative addition of vinyl iodides to gold(I) has been shown to proceed with complete retention of the alkene stereochemistry, indicating that the geometry of the iodoethenyl group would be preserved in cyclizations proceeding through such a step. nih.gov

Table 1: Ligand-Controlled Regioselectivity in Gold(I)-Catalyzed Cyclizations of an Analogous Iodoalkyne Substrate

Catalyst LigandPredominant Reaction PathwayMajor Product
Electron-Deficient (e.g., Phosphite)Direct Hydroarylation4-Iodo-1,2-dihydroquinoline
Electron-Rich (e.g., IPr)1,2-Iodo Migration3-Iodo-1,2-dihydroquinoline

Data derived from analogous cyclizations of N-(3-iodoprop-2-ynyl)-N-tosylanilines.

Palladium catalysis offers a complementary approach for the cyclization of this compound. The reactivity under palladium catalysis typically involves the vinyl iodide and aryl C-H bonds. Palladium-catalyzed cascade reactions are well-established for constructing complex polycyclic and heterocyclic systems. mdpi.comrsc.org For a substrate like this compound, a likely pathway would involve an initial oxidative addition of the C-I bond to a Pd(0) catalyst, forming a vinyl-Pd(II) intermediate.

From this intermediate, several cascade pathways are possible:

Heck-Type Cyclization: The vinyl-Pd(II) species can undergo an intramolecular Heck reaction, where the palladium-bound vinyl group inserts into the neighboring alkyne. This would be followed by reductive elimination to regenerate the Pd(0) catalyst and yield a fused bicyclic system.

Carbopalladation/C-H Activation: Following the initial carbopalladation of the alkyne, the resulting organopalladium intermediate could undergo a subsequent C–H activation/functionalization step with the adjacent aromatic ring to form a more complex, annulated product. rsc.org

Reductive Cyclization: In the presence of a reducing agent like carbon monoxide, palladium can catalyze double reductive cyclizations of appropriately substituted aromatics, a strategy used to prepare pyrroloindoles from dinitrodialkenylbenzenes. nih.gov

The specific outcome would be highly dependent on the reaction conditions, ligands, and any additional coupling partners. For instance, dearomative 1,6-enyne cycloisomerization of alkyne-tethered indoles using a Pd(OAc)₂ catalyst proceeds via a 6-endo-dig electrophilic cyclization, demonstrating the utility of palladium in mediating such transformations with high atom economy. rsc.org

Ruthenium catalysts are particularly known for their ability to mediate enyne cycloisomerizations and related transformations, often proceeding through distinct mechanistic pathways compared to gold or palladium. nih.gov For this compound, a ruthenium catalyst would likely first interact with the terminal alkyne to form a ruthenium-vinylidene intermediate. organic-chemistry.org

From this key intermediate, several transformations can be envisioned:

1,5-Hydrogen Shift/Cyclization: In analogous systems like 2-alkyl-1-ethynylbenzenes, the ruthenium-vinylidene intermediate can undergo a 1,5-hydrogen shift followed by electrocyclization to form indene (B144670) derivatives. organic-chemistry.org

Hydrative Cyclization: In the presence of water, ruthenium catalysts can promote a hydrative cyclization. This process involves the anti-Markovnikov hydration of the vinylidene to form an acyl-ruthenium species, which can then undergo an intramolecular Michael addition to the alkene, ultimately yielding cyclopentanone (B42830) derivatives after cyclization. organic-chemistry.orgresearchgate.net

Hydroalkynylative Cyclization: In the presence of another terminal alkyne, ruthenium can catalyze a hydroalkynylative cyclization, where a key ruthenacyclopentene intermediate undergoes σ-bond metathesis to form new C-H and C-C bonds, leading to highly substituted five-membered rings. nih.gov

The choice of pathway is influenced by the substrate's electronic properties and the reaction conditions. Electron-rich benzene rings tend to facilitate these cyclizations. organic-chemistry.org

Table 2: Comparison of Potential Ruthenium-Catalyzed Cyclization Pathways

PathwayKey IntermediatePotential Product Type
1,5-H ShiftRuthenium-VinylideneFused Indene Derivative
Hydrative CyclizationAcyl-RutheniumFused Cyclopentanone
Hydroalkynylative CyclizationRuthenacyclopenteneSubstituted Fused Cyclopentene

Photoinduced reactions provide a metal-free alternative for initiating cyclization cascades. For this compound, the vinyl iodide moiety is a key functional group for initiating photochemical reactions. The relatively weak C-I bond can undergo homolytic cleavage upon irradiation with UV light to generate a vinyl radical.

A plausible photoinduced cyclization mechanism would involve the following steps:

Radical Generation: Homolysis of the C-I bond generates a vinyl radical and an iodine radical.

Radical Cyclization: The highly reactive vinyl radical undergoes a 5-exo-dig or 6-endo-dig cyclization onto the adjacent alkyne. The 5-exo cyclization is generally kinetically favored and would produce a five-membered ring containing an exocyclic vinyl radical.

Propagation/Termination: The resulting radical can be trapped by a hydrogen atom source or participate in further radical chain processes.

Related photochemical radical annulations, such as the [2+2+1] cyclization of 2-vinyloxy arylalkynes with bromomalonates, proceed through sequential radical addition and cyclization steps under mild, photo-induced conditions. rsc.org Similarly, photoredox catalysis can be used to generate alkyl radicals from alkyl iodides, which then engage in group transfer reactions with vinyl silanes, highlighting the potential for radical-based C-C bond formation initiated from a C-I bond under light. uit.no

Gold(I)-Catalyzed Annulation Reactions Involving the Ethynyl and Iodoethenyl Units

Intermolecular Coupling Reactions

The presence of both a terminal alkyne and a vinylic iodide makes this compound a versatile substrate for a range of intermolecular coupling reactions, allowing for the strategic formation of new carbon-carbon bonds.

The "inverse" Sonogashira coupling, which involves the reaction of an alkynyl halide with a C(sp²)–H bond, is a powerful tool for forming C(sp)–C(sp²) bonds. nih.gov In the context of iodoalkynes, this transformation can be initiated by photoactivation.

Recent studies have shown that iodoalkynes can undergo direct photoexcitation with visible light, such as blue LEDs, to initiate inverse Sonogashira coupling reactions without the need for a transition metal or a photocatalyst. rsc.org Mechanistic investigations and computational studies suggest that upon irradiation, the iodoalkyne is promoted to an excited state. nih.govrsc.org

In this excited state, the geometry of the iodoalkyne becomes bent, rendering it highly reactive. rsc.org This excited species acts as an "alkynyl radical synthetic equivalent" and can react with arenes, heteroarenes, and alkenes. rsc.org The proposed mechanism involves the reaction of the excited iodoalkyne with a C(sp²)–H bond via a concerted transition state to form a cyclohexadienyl radical intermediate. rsc.org This "alkynyl-radical type" transfer pathway is considered more favorable than a "free alkynyl radical" pathway. rsc.org Evidence for the involvement of radical intermediates has been supported by radical clock experiments. nih.gov For instance, the reaction with (1-cyclopropylvinyl)benzene yielded a ring-opened product, which is indicative of an alkynyl radical and an alkyl radical intermediate. nih.gov

This photoinduced, transition-metal-free approach provides a cleaner and milder alternative for the alkynylation of various C(sp²) compounds. rsc.org

The reactivity of the iodoalkenyl moiety also lends itself to other important transformations. While specific studies on carboiodination and hydroalkynylation of this compound are not extensively detailed in the provided context, the general reactivity of iodoalkynes suggests their potential participation in such reactions. The Sonogashira coupling, a cornerstone for C(sp)-C(sp²) bond formation, relies on the high reactivity of the C-I bond in compounds like iodoalkynes.

Inverse Sonogashira Coupling Reactions Activated by the Iodoalkenyl Moiety

Role of Halogen Bonding in Reactivity and Supramolecular Assembly

Halogen bonding (XB) is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.orgethz.ch This interaction arises from the anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the C-I bond. acs.org In (iodoethynyl)benzene (B1606193) derivatives, the electron-withdrawing nature of the ethynyl group enhances the σ-hole on the iodine atom, making it a potent XB donor.

This directional interaction plays a crucial role in various chemical and biological processes and is a reliable tool in the construction of supramolecular architectures. ethz.chnih.gov

Non-covalent interactions, including halogen bonding, can be harnessed to control the selectivity of chemical reactions. nih.gov By establishing specific interactions between a catalyst and a substrate, it is possible to direct the reaction to a particular site on a molecule. nih.govnih.gov For instance, halogen bonding can influence the chemoselectivity of reactions involving iodonium (B1229267) ylides by interacting with the nucleophile. nih.gov

In the solid state, halogen bonding is a dominant force in determining the crystal packing of (iodoethynyl)arenes. acs.org The formation of short, directional I···A (where A is a halogen bond acceptor) contacts with angles close to 180° dictates the supramolecular assembly. acs.orgethz.ch This has been observed in the formation of various co-crystals, including one-dimensional wave-like polymers and discrete parallelogram-shaped macrocycles. rsc.orgnih.gov The interplay between halogen bonds and other non-covalent interactions like hydrogen bonds and van der Waals forces ultimately determines the final crystal structure. rsc.org

The strength of a halogen bond can be systematically tuned by altering the electronic properties of substituents on the aromatic ring of the (iodoethynyl)benzene donor. nih.gov A strong linear free-energy relationship (LFER) exists between the binding free enthalpies of para-substituted (iodoethynyl)benzene donors with a Lewis base and the Hammett parameter (σp) of the substituent. acs.orgnih.gov

Electron-withdrawing substituents on the aryl ring increase the positive potential of the σ-hole on the iodine atom, leading to a stronger halogen bond. acs.orgnsf.gov This enhanced interaction is primarily driven by a more favorable enthalpic term. acs.org Conversely, electron-donating groups decrease the strength of the halogen bond. nih.gov

The binding affinity is also influenced by the nature of the halogen bond acceptor, with stronger Lewis bases forming stronger halogen bonds. acs.orgnih.gov The thermodynamic profile of these interactions typically reveals a favorable enthalpic gain that is partially offset by an unfavorable entropic term. acs.orgnih.gov

Table of Binding Free Enthalpies for Substituted (Iodoethynyl)benzene Donors

This table illustrates the effect of para-substituents on the halogen bond strength with quinuclidine (B89598) in benzene, as measured by the binding free enthalpy (-ΔG).

Substituent (para-)Hammett Parameter (σp)-ΔG (kcal mol⁻¹)
NMe₂-0.831.1
OMe-0.271.3
Me-0.171.4
H0.001.5
F0.061.6
Cl0.231.7
Br0.231.7
CF₃0.541.8
CN0.661.9
NO₂0.781.9

Data sourced from studies on para-substituted (iodoethynyl)benzene derivatives and their interaction with quinuclidine. acs.org

This systematic modulation of halogen bond strength through substituent effects highlights the potential for designing tailored supramolecular systems and controlling reactivity in solution and the solid state. acs.orgnsf.gov

Investigations of Reactive Intermediates and Transition States

The reactivity of this compound is profoundly influenced by the nature of its transient reactive intermediates and the associated transition states. The proximity of the ethynyl and iodoethenyl groups on the benzene ring creates a strained enediyne-like system, primed for intramolecular cyclization reactions. Computational and experimental studies on analogous systems have provided significant insights into the plausible reaction pathways, which are predominantly radical in nature.

One of the most critical reactive intermediates anticipated from this compound and similar benzannelated enediynes is a biradical species formed via a Bergman-type cyclization. utexas.edunih.gov Density Functional Theory (DFT) calculations on related enediyne systems have been instrumental in mapping the potential energy surfaces of these transformations. utexas.edunih.gov These studies allow for the characterization of both the high-energy transition states and the resulting diradical intermediates.

For instance, the thermal or photochemical activation of enediynes can lead to the formation of a highly reactive p-benzyne-type diradical. The transition state for this cyclization involves the approach of the two alkyne carbon atoms. Upon cyclization, a σ-bond is formed between these carbons, and the π-electrons are reorganized to generate two radical centers on the newly formed aromatic ring. The stability and subsequent reactivity of this diradical intermediate are crucial in determining the final product distribution.

Furthermore, radical-anionic cyclizations represent another significant pathway, particularly when the enediyne system is subjected to one-electron reduction. nih.gov Computational studies have shown that the benzannelation, as seen in this compound, has a remarkable effect on the energetics of these cyclizations. The fusion of a benzene ring can significantly lower the activation barriers for both C1-C5 and C1-C6 cyclizations upon reduction, making these reactions more favorable under ambient conditions compared to their neutral thermal counterparts. nih.gov This acceleration is attributed to the crossing of out-of-plane and in-plane molecular orbitals near the transition state, which helps to restore the aromaticity that is diminished upon the initial one-electron reduction. nih.gov

In addition to Bergman-type cyclizations, other radical cyclization pathways, such as 5-exo-dig and 6-endo-dig, can also be operative, particularly when a radical initiator is present. acs.org The regioselectivity of these cyclizations is governed by the stability of the resulting radical intermediates and the energy of the corresponding transition states. DFT calculations on model systems have been employed to predict the relative energies of these competing pathways. For example, in the radical cyclization of 1,2-bis(arylethynyl)benzenes, the 5-exo-dig pathway leading to the formation of a five-membered ring is often favored. acs.org

The transition states in these radical cyclizations are characterized by the partial formation of a new carbon-carbon bond and the developing radical center. The geometry and energy of these transition states are influenced by steric and electronic factors, including the substituents on the aromatic ring and the nature of the radical initiator.

Below are representative data tables derived from computational studies on analogous enediyne systems, illustrating the typical energetic parameters and structural features of the transition states and intermediates involved in these reactions.

Table 1: Calculated Activation Barriers for Cyclization of Model Enediyne Systems

Enediyne SystemCyclization PathwayComputational MethodCalculated Activation Barrier (kcal/mol)Reference
cis-Hex-3-ene-1,5-diyneBergman CyclizationB3LYP~25-30 utexas.edu
Benzannelated Enediyne (Model)Thermal Bergman CyclizationDFT~20-25 nih.gov
Benzannelated Enediyne Radical AnionRadical-Anionic C1-C6 CyclizationDFT~5-10 nih.gov
1,2-Diethynylbenzene (B1594171) + Radical5-exo-dig CyclizationDFTLower than 6-endo-dig acs.org

Table 2: Key Geometric Parameters of a Representative Bergman Cyclization Transition State

ParameterDescriptionTypical Value (Å)Reference
C1-C6 DistanceDistance between the two reacting alkyne carbons~2.0-2.4 utexas.edunih.gov
C-C≡C AngleBending of the alkyne units in the transition state~150-160° utexas.edu

Applications in the Synthesis of Complex Molecular Architectures

Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. They are of significant interest due to their unique electronic, optical, and chemical properties, which make them suitable for applications in organic electronics and materials science. youtube.com The structure of 1-Ethynyl-2-(2-iodoethenyl)benzene is well-suited for the synthesis of PAHs, particularly substituted naphthalenes and other fused ring systems.

The intramolecular cyclization of o-alkynylstyrene derivatives is a powerful method for the synthesis of substituted naphthalenes. bohrium.comresearchgate.netcsir.co.za In the case of this compound, an analogous intramolecular cyclization can be envisioned. This process, often catalyzed by transition metals or promoted by acid, would involve the interaction of the ethynyl (B1212043) and the iodoethenyl groups to form a six-membered ring, which upon aromatization, would yield a naphthalene (B1677914) derivative. A key advantage of using this compound is the potential for regioselective synthesis. The iodine atom on the ethenyl group can direct the cyclization and can also serve as a handle for further functionalization of the resulting naphthalene core. For instance, electrophilic cyclization of similar propargylic alcohols using reagents like iodine monochloride (ICl) or iodine (I₂) has been shown to produce substituted naphthalenes under mild conditions. nih.gov

A proposed pathway for the synthesis of a substituted naphthalene from this compound is depicted below:

ReactantConditionsProduct
This compoundTransition metal catalyst (e.g., Pd, Au) or Lewis/Brønsted acidSubstituted Naphthalene

This method offers a direct route to naphthalenes with a specific substitution pattern, which can be difficult to achieve through traditional methods. The resulting iodo-substituted naphthalene can then be further modified through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce a wide range of substituents.

Beyond the synthesis of naphthalenes, this compound can serve as a precursor for more complex fused ring systems. The reactivity of the enyne moiety can be harnessed to construct indene (B144670) derivatives, which are important structural motifs in many natural products and functional materials. researchgate.net The intramolecular cyclization of enynes can proceed through various mechanisms, including radical, cationic, or transition-metal-catalyzed pathways, to yield substituted indenes. rsc.org

For example, the palladium-catalyzed cyclization of similar enynes is a known method for the synthesis of indene derivatives. researchgate.net In the case of this compound, such a reaction could lead to the formation of an iodo-substituted indene. The presence of the iodine atom would again provide a site for subsequent functionalization.

Starting MaterialReaction TypeProduct
This compoundTransition-metal-catalyzed cyclizationIodo-substituted Indene Derivative
This compoundRadical cyclizationSubstituted Indene

Furthermore, intermolecular reactions of this compound with other unsaturated molecules could lead to the formation of larger fused aromatic systems. For instance, transition-metal-catalyzed "cut-and-sew" reactions have been developed for the synthesis of bridged and fused rings from cyclic ketones and unsaturated partners. nih.gov The dual reactivity of the alkyne and vinyl iodide in this compound makes it an attractive candidate for such complex transformations.

Access to Diverse Heterocyclic Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound can be a versatile starting material for the synthesis of a wide range of heterocyclic frameworks. The iodoethenyl group, in particular, is a valuable precursor for the introduction of heteroatoms.

For example, through transition-metal-catalyzed cross-coupling reactions, the iodine atom can be replaced with various nitrogen, oxygen, or sulfur-containing nucleophiles. Subsequent intramolecular cyclization involving the ethynyl group could then lead to the formation of fused heterocyclic systems. The Mallory photoreaction of arylthienylethenes to form fused heterocyclic systems provides a precedent for such cyclizations. rsc.org

A hypothetical synthetic route to a benzofuran (B130515) derivative is outlined below:

ReactantReagentsIntermediateFinal Product
This compound1. Phenol, Cu catalyst (Ullmann condensation)1-Ethynyl-2-(2-phenoxyethenyl)benzene2-Phenylbenzofuran (via intramolecular cyclization)

Similarly, reactions with amines or thiols could provide access to indole (B1671886) or benzothiophene (B83047) derivatives, respectively. The versatility of this approach allows for the synthesis of a library of diverse heterocyclic compounds from a single, readily accessible precursor.

Utilization as a Building Block for Advanced π-Conjugated Systems

π-Conjugated systems are characterized by alternating single and multiple bonds, which allow for the delocalization of π-electrons. libretexts.org This delocalization imparts unique electronic and optical properties, making these materials useful in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This compound is an excellent building block for the synthesis of advanced π-conjugated systems due to its combination of a rigid aromatic core and reactive functional groups.

The ethynyl and iodoethenyl groups can participate in a variety of polymerization and cross-coupling reactions to extend the π-conjugation. For instance, Sonogashira coupling of the terminal alkyne with an aryl halide, or of the vinyl iodide with a terminal alkyne, can be used to create linear or branched conjugated polymers and oligomers. organic-chemistry.org The synthesis of ethynyl-substituted quinquephenyls and their conversion to extended fused-ring structures highlights the utility of ethynyl groups in building large aromatic systems. mit.edu

The following table summarizes potential polymerization reactions involving this compound:

Reaction TypeCo-monomerResulting Polymer Structure
Sonogashira PolymerizationDiethynylareneAlternating copolymer with phenylene vinylene and phenylene ethynylene units
Heck PolymerizationDivinylareneConjugated polymer with stilbene (B7821643) and phenylene vinylene units
Suzuki PolymerizationArenediboronic acidπ-conjugated polymer with a complex, repeating aromatic structure

These reactions can be tailored to control the length, composition, and properties of the resulting π-conjugated materials, opening up possibilities for the design of novel organic electronic materials with tailored functionalities. The direct synthesis of conjugated tetraenes from 1,3-enynes and 1,3-dienes further illustrates the potential for creating extended conjugated systems. rsc.org

Contributions to Supramolecular Architectures and Materials Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The rigid, planar structure of the aromatic core of this compound, combined with its potential for functionalization, makes it an attractive component for the construction of supramolecular architectures.

The introduction of recognition motifs, such as hydrogen bonding donors or acceptors, onto the aromatic ring or at the termini of the ethynyl or ethenyl groups can direct the self-assembly of the molecules into well-defined nanostructures, such as wires, sheets, or porous networks. The synthesis of benzofused enediyne amino acids, which can self-assemble and interact with biological molecules, demonstrates the potential of incorporating such building blocks into larger, functional systems. nih.gov

Furthermore, the iodine atom in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. This could allow for the rational design of crystalline materials with specific packing arrangements and properties.

The potential applications of this compound in materials chemistry are broad. For example, it could be used to synthesize:

Liquid Crystals: By attaching long alkyl chains, the molecule could be designed to exhibit liquid crystalline phases.

Porous Organic Frameworks (POFs): Polymerization of this building block could lead to the formation of microporous materials with high surface areas, suitable for gas storage and separation.

Molecular Switches: Incorporation into larger systems could allow for the development of materials whose properties can be switched by external stimuli, such as light or heat.

Theoretical and Computational Studies on 1 Ethynyl 2 2 Iodoethenyl Benzene Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (D.F.T.) is a primary computational method for analyzing the potential reaction pathways of 1-ethynyl-2-(2-iodoethenyl)benzene. Given its "enediyne-like" framework, a key reaction channel to investigate is the intramolecular cyclization. DFT calculations can be employed to model several plausible pathways:

Palladium-Catalyzed Intramolecular Cyclization: Drawing analogy from the reactivity of ortho-alkynyl aryl halides, a significant pathway involves palladium catalysis. DFT can elucidate the mechanism, which typically involves oxidative addition of the C-I bond to a Pd(0) complex, subsequent alkyne insertion, and reductive elimination to form a cyclized product. Calculations would map the potential energy surface for each step, identifying the most favorable sequence of events.

Radical Cyclization (Bergman-type): While not a classic enediyne due to the separating benzene (B151609) ring, the proximity of the two pi-systems allows for the possibility of a thermally or photochemically induced cyclization. DFT models can predict the feasibility of a Bergman-like cyclization, which would proceed through a high-energy diradical intermediate.

Nucleophilic Addition/Cyclization: Another pathway involves nucleophilic attack on the electron-deficient alkyne, followed by intramolecular cyclization where the vinyl iodide acts as a leaving group. DFT calculations can compare the activation barriers for different nucleophiles and determine the regioselectivity of the initial attack. nih.gov

A DFT study could compare the Gibbs free energy (ΔG) for these competing pathways. For instance, calculations might reveal that a palladium-catalyzed pathway is significantly more favorable kinetically than a purely thermal cyclization, as illustrated in the hypothetical data below.

This table is illustrative and represents the type of data generated from DFT analysis to compare the feasibility of different reaction mechanisms.

Prediction of Electronic Properties Influencing Reactivity (e.g., σ-Hole Potential)

The reactivity of this compound is profoundly influenced by its electronic properties. A key feature of the iodine atom in this molecule is the presence of a "σ-hole". ethz.ch This is a region of positive electrostatic potential located on the iodine atom along the extension of the C-I bond, arising from the anisotropic distribution of electron density. ethz.chacs.org The presence of the electron-withdrawing ethynyl (B1212043) and vinyl groups, conjugated to the benzene ring, is expected to enhance the magnitude of this positive potential.

Computational methods can precisely calculate the molecular electrostatic potential (MEP) mapped onto the electron density surface. Such a map for this molecule would visualize:

A positive σ-hole on the iodine atom, making it a potent halogen bond (XB) donor. This interaction is crucial for understanding intermolecular non-covalent interactions in solution and in the solid state. ethz.chacs.org

Negative potential associated with the π-electron clouds of the ethynyl and ethenyl groups, indicating their nucleophilic character.

The magnitude of the σ-hole (VS,max) can be quantified and used to predict the strength of halogen bonding. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Maxima

Atom/Region Feature Predicted VS,max (kcal/mol) Predicted VS,min (kcal/mol)
Iodine σ-hole +35 to +45 -
Ethynyl Group (π-system) Nucleophilic region - -20 to -25

This table provides predicted values based on principles from studies on analogous (iodoethynyl)benzene (B1606193) derivatives. ethz.chacs.org The positive VS,max on iodine indicates its electrophilic character in halogen bonding.

Modeling of Transition States and Energy Profiles of Key Transformations

For any proposed reaction, such as the intramolecular cyclizations mentioned previously, DFT calculations are essential for locating the transition state (TS) structures and mapping the complete energy profile. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

For a palladium-catalyzed cyclization of this compound, computational modeling would identify the geometry of the key transition states:

TSOA (Oxidative Addition): The structure corresponding to the breaking of the C-I bond and formation of new Pd-C and Pd-I bonds.

TSIns (Alkyne Insertion): The geometry for the insertion of the ethynyl group into the newly formed Pd-C bond.

TSRE (Reductive Elimination): The final barrier leading to the formation of the cyclized product and regeneration of the Pd(0) catalyst.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides the activation energies (ΔE‡) and reaction energies (ΔErxn) for each elementary step, offering a complete kinetic and thermodynamic picture of the transformation. researchgate.net

Figure 1: Illustrative Reaction Energy Profile for a Key Transformation

Generated mermaid

This diagram illustrates a hypothetical energy profile for a multi-step catalytic cycle as determined by DFT, showing reactants, transition states (TS), intermediates, and the final product.

Computational Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity of the this compound scaffold can be tuned by introducing substituents on the benzene ring. DFT studies are ideal for systematically predicting how these substituents will affect reaction outcomes. nih.gov

A computational study would involve modeling a series of derivatives with electron-donating groups (EDGs) like -OCH₃ or -NH₂ and electron-withdrawing groups (EWGs) like -NO₂ or -CN at various positions on the ring. The calculations would focus on how these substituents modulate:

Electronic Properties: An EDG would be expected to increase the electron density of the π-system, potentially decreasing the magnitude of the iodine's σ-hole and making the alkyne more nucleophilic. An EWG would have the opposite effect. researchgate.net

Table 3: Illustrative Computational Data on Substituent Effects on the Oxidative Addition Barrier

Substituent at C4 Hammett Parameter (σp) C-I Bond Length (Å) Iodine σ-hole VS,max (kcal/mol) Calculated Activation Energy (ΔE‡, kcal/mol)
-OCH₃ -0.27 2.105 +38.5 16.8
-H 0.00 2.101 +41.2 15.5

This hypothetical table demonstrates how DFT can be used to correlate substituent electronic properties (represented by the Hammett parameter) with changes in ground-state geometry, electronic properties (σ-hole), and the kinetic barrier of a key reaction step. researchgate.netnih.gov


Advanced Analytical Techniques for Mechanistic Elucidation and Reaction Monitoring

Spectroscopic Probes for In-Situ Reaction Monitoring (e.g., Time-Resolved Spectroscopy for Intermediates)

The reactions of enediyne compounds, such as those derived from 1-Ethynyl-2-(2-iodoethenyl)benzene, often proceed through highly reactive, short-lived intermediates like radicals and diradicals. nih.govwikipedia.org Detecting and characterizing these transient species is crucial for a complete mechanistic understanding. In-situ monitoring techniques, particularly time-resolved spectroscopy, are paramount for this purpose.

Time-resolved transient absorption (TA) spectroscopy can be employed to study the nonradiative deactivation processes and the formation of excited states, such as triplet states, on timescales ranging from picoseconds to nanoseconds. rsc.org For instance, in related systems, TA spectroscopy has been used to follow intramolecular charge transfer (ICT) and intersystem crossing (ISC) events. rsc.org By monitoring the appearance and decay of new absorption bands, researchers can identify intermediates and measure their lifetimes, providing insight into the reaction kinetics.

Another powerful technique is time-resolved resonance Raman (TR³) spectroscopy. This method can provide detailed structural information about transient species by probing their vibrational modes. rsc.org In studies of related compounds, TR³ has been used to characterize the structure of triplet states, revealing details about their geometry and electronic character, such as biradical nature. rsc.org For reactions involving this compound, these techniques could be instrumental in observing the formation of key intermediates during thermal or photochemical cyclization events, such as the Bergman cyclization, which generates a reactive benzenoid diradical. wikipedia.orgnih.gov

Furthermore, in-situ monitoring can be coupled with other methods, such as electrochemistry, using techniques like in-situ Raman or UV-vis spectroscopy to observe changes at an electrode surface in real-time. drexel.edu

Application of Advanced NMR Techniques for Stereochemical and Regiochemical Assignments in Complex Products

Many reactions involving this compound, particularly intramolecular cyclizations, can generate complex polycyclic products with multiple stereocenters and potential regioisomers. Unambiguously determining the structure of these products is a significant challenge that is addressed by advanced Nuclear Magnetic Resonance (NMR) techniques.

While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are essential for definitive assignments.

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together different fragments of a molecule and establishing regiochemistry.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for stereochemical assignments. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. For example, a ROESY correlation between specific protons can confirm a trans or cis configuration across a newly formed ring junction. nih.gov

TechniqueApplication in Product AnalysisFinding
COSY Identifies ¹H-¹H spin systemsEstablishes connectivity of proton networks.
HSQC Correlates ¹H and ¹³C nucleiAssigns carbon signals based on attached protons.
HMBC Shows long-range ¹H-¹³C correlationsDetermines regiochemistry and links molecular fragments.
NOESY/ROESY Detects through-space ¹H-¹H proximityAssigns relative stereochemistry (e.g., cis/trans isomers). nih.gov

X-ray Crystallography for Confirmation of Novel Molecular Scaffolds and Reaction Products

While NMR provides invaluable information about structure and connectivity in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique is particularly vital when novel molecular scaffolds are generated, as is often the case in the cascade reactions of enediyne precursors.

By diffracting X-rays off a single crystal of a compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom. This allows for the absolute confirmation of:

Connectivity and Regiochemistry: It verifies the bonding framework predicted by other spectroscopic methods.

Stereochemistry: The relative and sometimes absolute configuration of all stereocenters is determined unequivocally.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles are measured, providing insight into molecular strain and conformation. nih.gov

For example, X-ray crystallography has been used to analyze highly substituted pentacenes derived from functionalized ethyne (B1235809) units, revealing details about π-stacking interactions. researchgate.net In the study of tetradehydro-Diels-Alder reactions of enediynols, X-ray crystallography provided the definitive structures of the resulting multi-substituted fluorenol products. acs.org This technique would be indispensable for verifying the structures of novel polycyclic aromatic compounds synthesized from this compound.

Compound TypeAnalytical GoalKey Finding from X-ray CrystallographyReference
Fused Aromatic MoleculesConfirm novel polycyclic structurePrecise measurement of bond lengths and angles, confirmation of planarity and stacking. researchgate.net
Substituted FluorenolsUnambiguous structural determinationAbsolute confirmation of connectivity and stereochemistry of cyclization products. acs.org
DiindenochryseneCharacterize on-surface reaction productConfirmation of the formation of peri-fused graphene-like nanoribbons. nih.gov

Electrochemical Studies for Radical Generation and Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound and its reaction products. These studies provide quantitative data on oxidation and reduction potentials, offering insight into the molecule's electronic structure and its propensity to participate in electron transfer reactions. utexas.edu

CV experiments can reveal the oxidation potential of reactants, which is crucial for understanding reaction mechanisms, particularly in electrochemically promoted syntheses. semanticscholar.org For conjugated systems, CV can show the formation of stable radical cations and anions, which is essential for applications in materials science. utexas.edu

The generation of radicals, a key step in many enediyne reactions, can also be studied using electrochemical or photoelectrochemical methods. The iodoalkyne moiety within this compound is a potential precursor to an alkynyl radical. rsc.org Studies on related iodoalkynes have shown that they can be activated by light to generate alkynyl radicals, which can then participate in coupling reactions. rsc.org The redox potentials associated with these processes can be probed electrochemically. Furthermore, techniques like electron paramagnetic resonance (EPR) spectroscopy can be used in conjunction with electrochemical or photochemical methods to directly detect and characterize the radical intermediates formed. rsc.org

TechniquePurposeInformation GainedRelevance to this compound
Cyclic Voltammetry (CV) Probe redox behaviorMeasures oxidation and reduction potentials; assesses stability of radical ions. utexas.edusemanticscholar.orgDetermines energy levels (HOMO/LUMO) and feasibility of electron-transfer-initiated reactions.
Photoredox Catalysis Generate radical speciesInvestigates pathways for radical formation via excited states. acs.orgThe iodoalkyne moiety can be a precursor for alkynyl radical generation.
Electron Paramagnetic Resonance (EPR) Detect radical intermediatesProvides direct evidence and structural information for paramagnetic species. rsc.orgConfirms the generation of alkynyl or aryl radicals during reactions.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The core reactivity of 1-ethynyl-2-(2-iodoethenyl)benzene is expected to be dominated by intramolecular cyclization, a powerful transformation for the construction of complex polycyclic aromatic hydrocarbons (PAHs). Future research will undoubtedly focus on the development of novel catalytic systems to control the efficiency and selectivity of these cyclization reactions.

Palladium catalysis, a cornerstone of cross-coupling and cyclization chemistry, presents a logical starting point. Research into palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl-substituted amides has demonstrated the feasibility of forming new C-N bonds under oxidative conditions. nih.gov For this compound, this suggests that with appropriate nitrogen-containing tethers, palladium catalysts could facilitate the synthesis of various nitrogen-containing polycycles. Future work should explore a range of palladium catalysts and ligands to optimize reaction conditions, minimize side reactions, and broaden the substrate scope.

Beyond palladium, other transition metals are expected to offer unique catalytic activities. Rhodium catalysts, for instance, are well-known for their ability to mediate the cycloisomerization of enynes. rsc.org The development of rhodium-based catalytic systems tailored for substrates like this compound could open up new pathways for the synthesis of carbo- and heterocyclic compounds. Similarly, iodine-mediated cyclizations, which have been successfully applied to the synthesis of 3H-indoles from enamines, could be adapted for the subject compound, offering a transition-metal-free alternative. acs.org

A key challenge and opportunity will be the development of catalytic systems that can selectively activate either the ethynyl (B1212043) or the iodoethenyl group, allowing for programmed, stepwise transformations. This would enable the construction of highly complex and functionalized molecules from a single, versatile precursor.

Exploration of Asymmetric Synthesis Methodologies Using the Compound

The planar chirality of the benzene (B151609) ring and the potential for creating new stereocenters during cyclization make this compound an attractive substrate for asymmetric synthesis. A significant future research direction will be the development of catalytic methods to control the stereochemical outcome of its reactions, leading to the synthesis of enantiomerically pure compounds with potential applications in materials science and medicinal chemistry.

One promising avenue is the synthesis of axially chiral biaryls. While direct applications with the subject compound are yet to be reported, the asymmetric addition of vinyl arene pronucleophiles to ketones, catalyzed by copper-hydride complexes with chiral ligands, demonstrates the potential for creating stereocenters adjacent to an aromatic ring. chemrxiv.orgresearchgate.net By analogy, chiral catalysts could be employed to control the stereoselective cyclization of this compound derivatives, leading to the formation of atropisomeric products.

Furthermore, the synthesis of helicenes, inherently chiral molecules with a helical structure, represents another exciting opportunity. The asymmetric polymerization of chiral 2-ethynyloxazoline derivatives using rhodium catalysts has been shown to produce polymers with a one-handed helical conformation. nih.gov This suggests that with appropriate chiral catalysts or auxiliaries, the intramolecular cyclization of suitably designed derivatives of this compound could be directed to produce helicenes with a specific helicity.

The development of asymmetric catalysis in this context will require the screening of a wide range of chiral ligands and catalysts, as well as a deep understanding of the reaction mechanisms to control the enantioselectivity.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of novel synthetic methodologies from the laboratory to industrial-scale production is a critical aspect of modern chemistry. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. bohrium.comnih.gov A significant future research direction will be the integration of reactions involving this compound into automated flow chemistry systems.

The synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules has been successfully demonstrated using multi-step flow synthesis. dntb.gov.uaalmacgroup.com Given the potential of this compound to serve as a precursor to valuable polycyclic aromatic compounds, developing continuous flow processes for its synthesis and subsequent transformations will be highly desirable. For instance, the formation of PAHs, benzofurans, and dibenzofurans from the oxidation of simpler aromatic precursors has been studied in flow reactors, providing a basis for developing similar processes for more complex starting materials. rsc.org

Automation and the integration of in-line analytical techniques will be crucial for optimizing reaction conditions in real-time and ensuring the quality and purity of the products. The development of robust and scalable flow chemistry protocols will be essential for unlocking the full synthetic potential of this compound and making its derivatives readily accessible for a wide range of applications.

Discovery of Unforeseen Reactivity Patterns and Synthetic Applications

While the intramolecular cyclization of this compound is a predictable and promising reaction pathway, the unique juxtaposition of the ethynyl and iodoethenyl groups may give rise to unforeseen reactivity patterns. A key area of future research will be the systematic exploration of its chemical behavior under a variety of reaction conditions to uncover novel transformations and synthetic applications.

The reactivity of the vinyl iodide moiety is of particular interest. While often used in cross-coupling reactions, its behavior in the context of a neighboring ethynyl group could lead to unique cascade reactions. For example, tandem nucleophilic substitution and intramolecular thiosulfonylation have been used to synthesize cyclic sulfides from bromoalkane-tethered ynones in a catalyst-free manner. acs.org Investigating similar cascade reactions with this compound could lead to the discovery of new methods for the synthesis of sulfur-containing polycycles.

Furthermore, the interaction of the two reactive groups could be exploited in multicomponent reactions. The iodine-mediated synthesis of 3H-indoles proceeds through an intramolecular cyclization of enamines, and this methodology has been extended to the synthesis of polycyclic indoline (B122111) alkaloids. acs.org Exploring multicomponent reactions involving this compound and various trapping agents could lead to the rapid construction of complex molecular scaffolds.

Computational studies will play a vital role in predicting and understanding novel reactivity patterns. By modeling the electronic structure and potential energy surfaces of reaction intermediates, researchers can gain insights into plausible reaction pathways that might not be immediately obvious from experimental observations.

Synergistic Approaches Combining Photoredox, Electrochemistry, and Metal Catalysis

The convergence of different catalytic modes, often referred to as synergistic catalysis, has emerged as a powerful strategy for enabling challenging and novel chemical transformations. princeton.edu A highly promising future research direction for this compound lies in the development of synergistic catalytic systems that combine photoredox catalysis, electrochemistry, and traditional transition metal catalysis.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has been successfully applied to the cascade cyclization of 1,6-enynes with thiols to generate sulfur-containing polycyclic derivatives. rsc.orgrsc.org This suggests that photoredox-mediated radical cyclizations of this compound could provide access to a diverse range of functionalized products under mild conditions. The combination of photoredox catalysis with a metal catalyst, known as metallaphotoredox catalysis, could further expand the scope of possible transformations.

Electrochemistry offers another powerful tool for generating reactive intermediates. Electron-primed photoredox catalysis, where an electrochemical potential is used to generate a catalyst's radical anion, has been shown to be effective in reducing challenging substrates. youtube.com Applying such electro-photocatalytic methods to this compound could enable transformations that are not accessible through conventional thermal or photochemical methods.

The synergistic combination of these catalytic approaches could lead to the development of highly efficient and selective methods for the synthesis of complex molecules from this compound. This interdisciplinary approach, at the interface of organic synthesis, catalysis, and physical chemistry, holds the key to unlocking truly innovative and sustainable chemical processes.

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